molecular formula C25H33ClN4O4S2 B2931960 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1321935-35-6

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No.: B2931960
CAS No.: 1321935-35-6
M. Wt: 553.13
InChI Key: PBROIXNLFMJIAV-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H33ClN4O4S2 and its molecular weight is 553.13. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S2.ClH/c1-18-6-5-13-28(17-18)35(31,32)21-10-7-19(8-11-21)24(30)29(15-14-27(2)3)25-26-22-16-20(33-4)9-12-23(22)34-25;/h7-12,16,18H,5-6,13-15,17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBROIXNLFMJIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure, including a dimethylamino group, a benzo[d]thiazole moiety, and a sulfonamide substituent, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Common NameThis compound
CAS Number1216380-63-0
Molecular FormulaC23H30ClN3O2S
Molecular Weight442.0 g/mol

Research indicates that this compound may interact with various biological targets, particularly receptors involved in neurotransmission and cellular signaling. Its structural components suggest potential interactions with:

  • Serotonin receptors : Compounds with similar structures have been shown to exhibit agonistic activity at serotonin receptors, which are vital in mood regulation and other physiological processes .
  • Enzyme inhibition : The sulfonamide group may confer inhibitory effects on specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor progression by targeting ubiquitin ligases, which play critical roles in protein degradation and cell cycle regulation. Such inhibition could lead to reduced cancer cell viability and increased apoptosis in tumor cells.
  • Neuropharmacological Effects : The dimethylamino group is often associated with enhanced central nervous system penetration. This could imply potential applications in treating neurological disorders through modulation of neurotransmitter systems .
  • Selectivity and Potency : Comparative studies with related compounds have indicated that this compound exhibits selective binding affinity for certain receptor subtypes, which may enhance its therapeutic index while minimizing side effects .

Study 1: Anticancer Mechanisms

A study conducted on similar compounds demonstrated that modifications in the benzo[d]thiazole moiety can significantly alter biological activity against cancer cell lines. The presence of the sulfonamide group was found to enhance the inhibitory effect on cell proliferation in vitro, suggesting that structural optimization could lead to more effective anticancer agents.

Study 2: Neurotransmitter Interaction

In another investigation focusing on serotonin receptor agonists, compounds structurally related to the target compound showed promising results in modulating serotonin levels in animal models. This suggests potential applications for mood disorders and anxiety treatment .

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